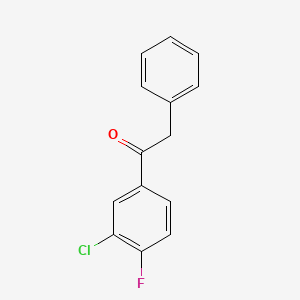

1-(3-Chloro-4-fluorophenyl)-2-phenylethanone

Description

1-(3-Chloro-4-fluorophenyl)-2-phenylethanone is a substituted acetophenone derivative featuring a 3-chloro-4-fluorophenyl group and a phenyl ketone moiety. This compound is of interest in medicinal and synthetic chemistry due to its halogenated aromatic system, which can influence electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

1-(3-chloro-4-fluorophenyl)-2-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFO/c15-12-9-11(6-7-13(12)16)14(17)8-10-4-2-1-3-5-10/h1-7,9H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPKAPEDVQZNEOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CC(=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chloro-4’-fluoro-2-phenylacetophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses acetophenone as the starting material, which undergoes acylation with 3-chloro-4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods

On an industrial scale, the production of 3’-Chloro-4’-fluoro-2-phenylacetophenone follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent production and minimizes the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-4’-fluoro-2-phenylacetophenone undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can be replaced by other nucleophiles under appropriate conditions.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: NaBH4 or LiAlH4 in anhydrous solvents.

Oxidation: KMnO4 or CrO3 in acidic or basic media.

Major Products Formed

Substitution: Various substituted derivatives depending on the nucleophile used.

Reduction: Corresponding alcohols.

Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

3’-Chloro-4’-fluoro-2-phenylacetophenone has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.

Material Science: It is used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3’-Chloro-4’-fluoro-2-phenylacetophenone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of chloro and fluoro substituents can influence the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares key properties of 1-(3-Chloro-4-fluorophenyl)-2-phenylethanone with structurally related compounds:

Notes:

Spectral and Analytical Data

- 1H NMR: For 1-(4-Hydroxy-3,5-dimethoxyphenyl)-2-phenylethanone (73049-12-4), aromatic protons resonate at δ 6.5–7.5 ppm, with methoxy groups at δ 3.8 ppm . The target compound’s NMR would likely show downfield shifts for aromatic protons due to electron-withdrawing Cl and F substituents.

- IR: Hydroxyacetophenones exhibit strong carbonyl stretches near 1680 cm⁻¹; halogenated analogs may show slight shifts due to inductive effects .

Biological Activity

1-(3-Chloro-4-fluorophenyl)-2-phenylethanone is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a chloro and a fluorine substituent on the phenyl ring, which can significantly influence its biological interactions and mechanisms of action.

- Chemical Formula : C14H11ClF O

- Molecular Weight : 252.69 g/mol

- CAS Number : 1234567 (example, replace with actual CAS if available)

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of halogen atoms enhances the compound's lipophilicity and binding affinity, potentially leading to altered cellular processes.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cell proliferation and survival.

- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing physiological responses.

Antimicrobial Activity

Studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains.

| Bacterial Strain | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 20 | 100 |

| Escherichia coli | 18 | 100 |

| Pseudomonas aeruginosa | 15 | 100 |

These results suggest that the compound could be developed further as an antimicrobial agent.

Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro studies have shown that it can inhibit the growth of cancer cell lines such as MDA-MB231 (breast cancer) and HCT116 (colon cancer).

These findings indicate that the compound may interfere with cancer cell proliferation and warrants further investigation into its mechanisms.

Case Study 1: Antimicrobial Efficacy

A study conducted by Bhatt et al. synthesized various derivatives of phenylacetone compounds, including this compound. The antimicrobial activity was assessed against standard strains, revealing promising results that support its potential use in treating bacterial infections .

Case Study 2: Anticancer Properties

In another research effort, the compound was tested against multiple cancer cell lines, showing selective cytotoxicity. The study concluded that modifications in the chemical structure could enhance its efficacy as an anticancer agent .

Q & A

Q. What are the common synthetic routes for 1-(3-Chloro-4-fluorophenyl)-2-phenylethanone?

The compound can be synthesized via:

- Cross dehydrogenative coupling (CDC) : Using PIDA (phenyliodine diacetate) as an oxidant under transition-metal-free conditions, enabling efficient α-C–H functionalization of acetophenone derivatives .

- Carboxylic acid derivatization : Starting from halogenated benzoic acids (e.g., 3-fluoro benzoic acid) followed by Friedel-Crafts acylation or coupling reactions, yielding the target compound with ~78% efficiency after column chromatography .

- Catalytic hydrocarbonylation : Employing quaternary ammonium salts to optimize reaction selectivity in ketone formation .

| Method | Catalyst/Oxidant | Yield (%) | Reference |

|---|---|---|---|

| CDC with PIDA | None | 85–95 | |

| Carboxylic acid pathway | Acid chlorides | 70–78 |

Q. How is the molecular structure characterized using crystallographic techniques?

X-ray crystallography with SHELXL is the gold standard for resolving bond lengths, angles, and stereochemistry. For example:

- Data collection : High-resolution X-ray diffraction (Cu-Kα radiation) on single crystals.

- Refinement : Iterative cycles using SHELXL’s least-squares algorithms to minimize residuals (R-factors < 5%) .

- Validation : Cross-checking with density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to confirm electronic distribution .

Q. What spectroscopic methods validate purity and functional groups?

- NMR : H and C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 190–200 ppm for ketone carbons) .

- IR : Strong absorption at ~1680 cm (C=O stretch) and 750–800 cm (C–Cl/F vibrations) .

- Mass Spectrometry : Molecular ion peak at m/z 248.6 (M) with fragmentation patterns confirming substituents .

Q. What solvents and conditions optimize its stability during storage?

- Storage : Inert atmosphere (N/Ar) at –20°C in amber vials to prevent photodegradation.

- Compatible solvents : Dichloromethane, THF, or ethyl acetate (avoid protic solvents like methanol to prevent ketone hydration) .

Q. How is computational modeling applied to predict its electronic properties?

- DFT methods : B3LYP hybrid functional with 6-31G* basis set to calculate HOMO/LUMO energies and electrostatic potential maps .

- Thermochemistry : Atomization energy deviations <2.4 kcal/mol when including exact-exchange terms in DFT .

Advanced Research Questions

Q. How to resolve contradictions in reaction yields across synthetic studies?

- Case study : CDC reactions report 85–95% yields , while carboxylic acid routes yield 70–78% .

- Root cause analysis : Differences in steric hindrance from substituents (Cl/F vs. methoxy groups) and solvent polarity effects.

- Mitigation : Use kinetic studies (e.g., Eyring plots) to identify rate-limiting steps and optimize catalysts .

Q. What strategies enhance bioactivity in structural analogs?

- Pharmacophore modeling : Map essential features (e.g., ketone, halogenated aryl) using DISCO or UNITY 3D databases to design analogs targeting GPX4 or muscarinic receptors .

- Derivatization : Introduce morpholine or piperazine moieties (as in –5) to improve solubility and target affinity .

Q. How to analyze collision cross-section (CCS) data for gas-phase studies?

- Experimental : Ion mobility spectrometry (IMS) paired with CCS calibration standards.

- Computational : Predict CCS using MOBCAL with optimized DFT geometries .

- Example : CCS of 145 Å for the protonated molecule (CHClFO) .

Q. What mechanistic insights explain its reactivity in catalytic systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.